Regioisomeric Purity: Quantified Differentiation Between 4-Phenoxy and 2-Phenoxy Cyclopentane Carboxamide Analogs
The compound N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023572-43-1) is differentiated from its ortho-substituted analog, N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023576-35-3), by the position of the phenoxy substituent on the N-aryl ring. This para-substitution results in distinct predicted physicochemical properties that can influence solubility, permeability, and molecular recognition. While both isomers share the same molecular formula (C24H23NO2) and molecular weight (357.44 g/mol), the para isomer is predicted to have a different acid dissociation constant (pKa) compared to its ortho counterpart (13.96 predicted for the ortho isomer), impacting its ionization state at physiological pH and potentially altering its pharmacokinetic profile. Precise selection of the para isomer ensures experimental consistency in structure-activity relationship (SAR) studies, as even minor isomeric contamination can confound biological assay results .
| Evidence Dimension | Regioisomeric purity confirmed by CAS number-specific identity and structural verification |
|---|---|
| Target Compound Data | C24H23NO2; 4-phenoxyphenyl substitution (para isomer); CAS 1023572-43-1; NLT 97% purity |
| Comparator Or Baseline | N-(2-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide (ortho isomer); CAS 1023576-35-3; Predicted pKa: 13.96±0.70, Boiling Point: 536.4±43.0 °C, Density: 1.189±0.06 g/cm³ |
| Quantified Difference | Regioisomeric identity (para vs. ortho); distinct predicted pKa, boiling point, and density values between isomers |
| Conditions | Physicochemical property prediction data from ChemicalBook for the ortho isomer; vendor-specified purity for the target para isomer |
Why This Matters
Verifiable regioisomeric identity is critical for procurement decisions because orthogonal substitution patterns on the N-aryl ring can lead to divergent biological activities, making the specific CAS number a non-negotiable determinant of experimental relevance.
